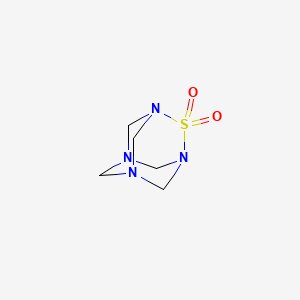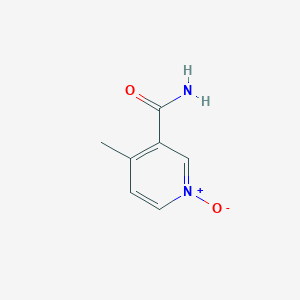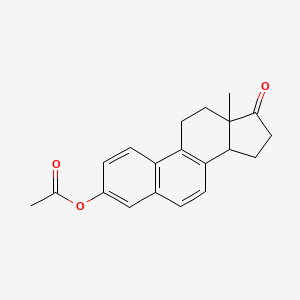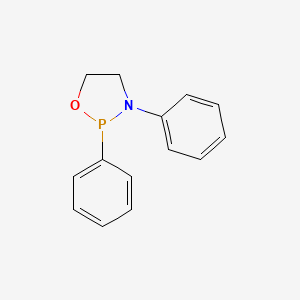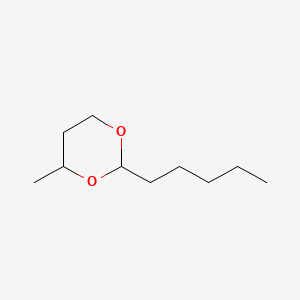
4-Methyl-2-pentyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-pentyl-1,3-dioxane is an organic compound with the molecular formula C9H18O2. This compound is primarily used as a flavoring agent in the food industry due to its pleasant aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-pentyl-1,3-dioxane can be synthesized through the acetalization of hexanal with propylene glycol. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions to facilitate the formation of the cyclic acetal .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards the formation of the acetal. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-pentyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the dioxane ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Various nucleophiles like alkoxides, amines, and halides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted dioxanes.
Scientific Research Applications
4-Methyl-2-pentyl-1,3-dioxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-pentyl-1,3-dioxane involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
1,3-Dioxane: A structurally similar compound with a six-membered ring containing two oxygen atoms.
2-Methyl-1,3-dioxolane: Another related compound with a five-membered ring and similar chemical properties.
Uniqueness: 4-Methyl-2-pentyl-1,3-dioxane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its use as a flavoring agent and its potential biological activities set it apart from other similar compounds .
Properties
CAS No. |
5455-66-3 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
4-methyl-2-pentyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-10-11-8-7-9(2)12-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
PAZFSHXCNQDZKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1OCCC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


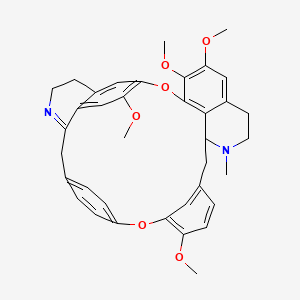
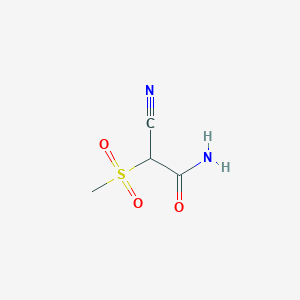
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)

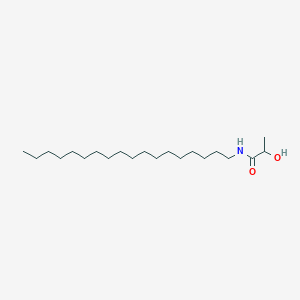
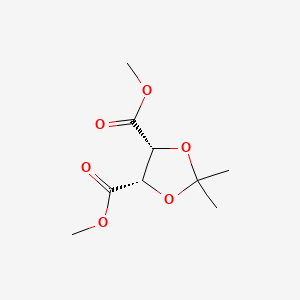
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)
